ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate is a chemical compound with the molecular formula C13H16BrNO5 and a molecular weight of 346.18 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a methoxyimino group attached to a phenoxyacetate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methoxyphenol and ethyl bromoacetate.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyacetate ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Methoxyimino Group Introduction: The methoxyimino group is introduced through a reaction with methoxyamine hydrochloride under basic conditions.
Chemical Reactions Analysis
Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Scientific Research Applications
Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate can be compared with similar compounds such as:
Ethyl 2-{4-chloro-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-{4-bromo-2-ethoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(hydroxyimino)methyl]phenoxy}acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
These comparisons highlight the uniqueness of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C13H16BrNO5 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate |
InChI |
InChI=1S/C13H16BrNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7+ |
InChI Key |
FGKJWMZVBFTWHT-VIZOYTHASA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N/OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.